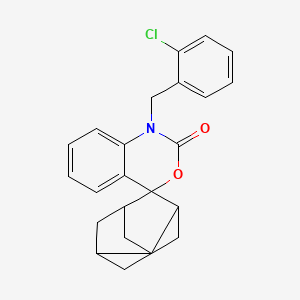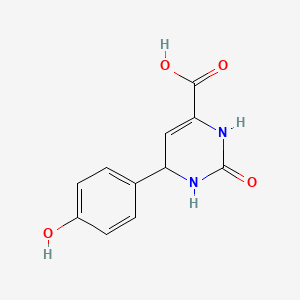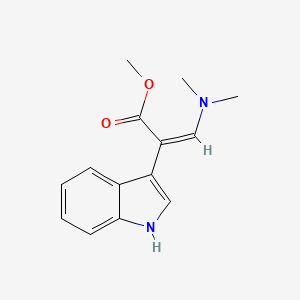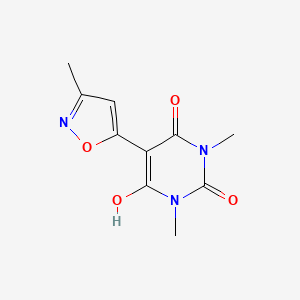
N-(2-Chlorobenzyl)spiro(2,2-adamantyl)-4-oxobenzoxazine
Overview
Description
N-(2-Chlorobenzyl)spiro(2,2-adamantyl)-4-oxobenzoxazine, also known as GS-6615, is a synthetic compound that has shown potential as a therapeutic agent for the treatment of heart failure.
Scientific Research Applications
Antiviral Activity
- Aminoadamantane derivatives, including structures related to N-(2-Chlorobenzyl)spiro(2,2-adamantyl)-4-oxobenzoxazine, have been evaluated for their antiviral activity. Some compounds have shown significant inhibition of the cytopathicity of influenza A virus, demonstrating their potential as anti-influenza agents (Kolocouris et al., 1994).
Synthesis and Molecular Structure
- Research has been conducted on the synthesis of various spiro compounds including those with adamantane structures, which are related to N-(2-Chlorobenzyl)spiro(2,2-adamantyl)-4-oxobenzoxazine. These compounds have been analyzed for their molecular structures and conformation, contributing to the understanding of their chemical properties (Tyumkina et al., 2018).
Biological Activity and Synthesis Techniques
- Spiro adamantane heterocycles have been synthesized and tested for their biological activities, including anti-influenza A virus properties. The synthesis techniques and the biological activities of these compounds are key areas of research (Kolocouris et al., 2007).
Photoaffinity Labeling
- Studies on compounds like spiro[adamantane-2,2'-diazirine], which are structurally related to N-(2-Chlorobenzyl)spiro(2,2-adamantyl)-4-oxobenzoxazine, have been conducted to understand their interaction with enzymes like cytochrome P450. This research aids in the understanding of enzyme-substrate interactions and potential drug mechanisms (Miller & White, 1994).
Synthesis of Spiroheterocyclic Compounds
- Research has been done on the synthesis of spiroheterocyclic compounds, including those with adamantane structures. This research is essential for the development of new synthetic routes and potentially novel pharmacological agents (Fytas et al., 2010).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]spiro[3,1-benzoxazine-4,2'-adamantane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO2/c25-21-7-3-1-5-17(21)14-26-22-8-4-2-6-20(22)24(28-23(26)27)18-10-15-9-16(12-18)13-19(24)11-15/h1-8,15-16,18-19H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAHCEWDQPOPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=CC=CC=C5N(C(=O)O4)CC6=CC=CC=C6Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)spiro(2,2-adamantyl)-4-oxobenzoxazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3133837.png)

![Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate](/img/structure/B3133855.png)
![N-(6-methoxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B3133859.png)
![Methyl 5-(3-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3133861.png)
![8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3133867.png)

![N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline](/img/structure/B3133883.png)

![Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate](/img/structure/B3133898.png)